molecular formula C9H13NO2 B1285367 1-(Cyclopropylcarbonyl)piperidin-4-one CAS No. 63463-43-4

1-(Cyclopropylcarbonyl)piperidin-4-one

Cat. No. B1285367
CAS RN: 63463-43-4
M. Wt: 167.2 g/mol
InChI Key: WOWAAVPJNOLUDA-UHFFFAOYSA-N
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Description

The compound 1-(Cyclopropylcarbonyl)piperidin-4-one is a chemical structure that is part of a broader class of piperidine derivatives. Piperidines are six-membered heterocyclic compounds containing nitrogen, and they are known for their presence in various bioactive molecules and pharmaceutical agents. The cyclopropylcarbonyl group attached to the piperidine ring suggests potential reactivity due to the strained nature of the cyclopropane ring.

Synthesis Analysis

The synthesis of piperidine derivatives can involve various cyclisation reactions. For instance, the Prins cyclisation is a key step in the stereoselective synthesis of 2,4,5-trisubstituted piperidines, as described in one study . This reaction can be catalyzed by hydrochloric acid or MeAlCl2, leading to different diastereomeric products with varying selectivity based on the size of the substituents and reaction conditions. Another synthetic approach involves the use of piperidino derivatives of chloropropionic acid, which can act as cyclopropanone equivalents and react with nucleophiles to form various heterocyclic compounds .

Molecular Structure Analysis

The molecular structure of related piperidine compounds has been elucidated through crystallography. For example, the crystal structure of a 1-cyclopropanecarbonyl substituted piperidin-4-one derivative shows that the piperidine ring adopts a boat conformation, and the cyclopropanecarbonyl group is oriented at a specific angle with respect to the piperidine ring plane . This information is crucial for understanding the three-dimensional arrangement of atoms in the molecule and its potential interactions in biological systems or during chemical reactions.

Chemical Reactions Analysis

Piperidine derivatives can undergo various chemical reactions, including displacement reactions to form new compounds. For instance, 1-cyclopropyl-6-fluoro-1,4-dihydro-4-oxo-1,8-naphthyridine-3-carboxylic acid derivatives react with piperidine to yield substituted naphthyridine derivatives . These reactions are important for the development of new antibacterial agents. The reactivity of the cyclopropane ring in the 1-(cyclopropylcarbonyl)piperidin-4-one structure could also be explored in similar displacement reactions or in the formation of inclusion complexes with other molecules, such as cyclodextrins .

Physical and Chemical Properties Analysis

The physical and chemical properties of piperidine derivatives can be influenced by their molecular structure. For example, the presence of hydroxy groups and substituents like the tosyl group can affect the compound's hydrogen bonding capabilities and solubility . The crystal structure of a compound can reveal intermolecular interactions, such as hydrogen bonds, that contribute to its stability and packing in the solid state . The cyclopropane ring in 1-(cyclopropylcarbonyl)piperidin-4-one is likely to impart unique chemical properties due to its strain and reactivity, which could be explored in further studies.

Safety And Hazards

This chemical is considered hazardous by the 2012 OSHA Hazard Communication Standard (29 CFR 1910.1200). It can cause skin irritation, serious eye damage, and may cause respiratory irritation .

properties

IUPAC Name

1-(cyclopropanecarbonyl)piperidin-4-one
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C9H13NO2/c11-8-3-5-10(6-4-8)9(12)7-1-2-7/h7H,1-6H2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

WOWAAVPJNOLUDA-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CC1C(=O)N2CCC(=O)CC2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C9H13NO2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID60566697
Record name 1-(Cyclopropanecarbonyl)piperidin-4-one
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID60566697
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

167.20 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

1-(Cyclopropylcarbonyl)piperidin-4-one

CAS RN

63463-43-4
Record name 1-(Cyclopropanecarbonyl)piperidin-4-one
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID60566697
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Synthesis routes and methods I

Procedure details

66 g of oxalic chloride was dissolved in 500 ml of dichloroethane, into which 61 g of dimethyl sulfoxide was gradually dropped at -67° C. 44 g of 1-cycloprpanecarbonyl-4-hydroxypiperidine dissolved in 200 ml of dichloromethane was dropped into the above solution at -67° C. At -67° C., 131 g of triethylamine was further added, followed by returning to room temperature. The resultant salt was removed by filtration and the filtrate was once concentrated, after which water was added to the concentrate, followed by extraction with ethyl acetate and drying with anhydrous magnesium sulfate. Moreover, the aqueous phase was extracted with chloroform and dried similarly. The solvent was distilled off under reduced pressure and the resultant reside was purified by the use of silica gel column chromatography (elution solvent: ethyl acetate:hexane=3:7), thereby obtaining 33 g of the intended compound (yield 76%).
Quantity
66 g
Type
reactant
Reaction Step One
Quantity
61 g
Type
reactant
Reaction Step One
Quantity
500 mL
Type
reactant
Reaction Step One
[Compound]
Name
1-cycloprpanecarbonyl-4-hydroxypiperidine
Quantity
44 g
Type
reactant
Reaction Step Two
Quantity
200 mL
Type
solvent
Reaction Step Two
Quantity
131 g
Type
reactant
Reaction Step Three
Yield
76%

Synthesis routes and methods II

Procedure details

66 g of oxalic chloride was dissolved in 500 ml of dichloroethane, into which 61 g of dimethyl sulfoxide was gradually dropped at -67° C. 44 g of 1-cyclopropanecarbonyl-4-hydroxypiperidine dissolved in 200 ml of dichloromethane was dropped into the above solution at -67° C. At -67° C., 131 g of triethylamine was further added, followed by returning to room temperature. The resultant salt was removed by filtration and the filtrate was once concentrated, after which water was added to the concentrate, followed by extraction with ethyl acetate and drying with anhydrous magnesium sulfate. Moreover, the aqueous phase was extracted with chloroform and dried similarly. The solvent was distilled off under reduced pressure and the resultant reside was purified by the use of silica gel column chromatography (elution solvent: ethyl acetate:hexane=3:7), thereby obtaining 33 g of the intended compound (yield 76%).
Quantity
66 g
Type
reactant
Reaction Step One
Quantity
61 g
Type
reactant
Reaction Step One
Quantity
500 mL
Type
solvent
Reaction Step One
Quantity
44 g
Type
reactant
Reaction Step Two
Quantity
200 mL
Type
solvent
Reaction Step Two
Quantity
131 g
Type
reactant
Reaction Step Three
Yield
76%

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